molecular formula C24H30ClN3O3S B2699675 2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1216419-85-0

2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No.: B2699675
CAS No.: 1216419-85-0
M. Wt: 476.03
InChI Key: JYJRNKXOWFVYDW-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a structurally complex acetamide derivative featuring:

  • A 2,4-dimethylphenyl group attached to the acetamide backbone.
  • A 6-methoxybenzothiazole moiety, which confers aromatic and heterocyclic properties.

The inclusion of a benzothiazole group aligns with derivatives known for antimicrobial, anti-inflammatory, and analgesic properties . The hydrochloride salt form improves stability and aqueous solubility, critical for pharmacological applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.ClH/c1-17-4-5-19(18(2)14-17)15-23(28)27(9-8-26-10-12-30-13-11-26)24-25-21-7-6-20(29-3)16-22(21)31-24;/h4-7,14,16H,8-13,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJRNKXOWFVYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride , also known by its CAS number 1216419-85-0, is a synthetic derivative of benzothiazole that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-inflammatory and anticancer activities, supported by research findings and case studies.

  • Molecular Formula : C24H30ClN3O3S
  • Molecular Weight : 476.03 g/mol
  • IUPAC Name : 2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Similar compounds have been shown to inhibit key proteins associated with cancer progression and inflammation:

  • Inhibition of Kinases : Compounds in the benzothiazole class often target receptor tyrosine kinases (RTKs), such as EGFR and VEGFR, which are crucial in cancer cell proliferation and survival.
  • Cell Cycle Regulation : It is hypothesized that this compound may influence the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound in focus.

  • Cell Line Studies :
    • The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). IC50 values ranged from 0.315 to 2.66 μM, indicating potent antiproliferative effects .
    • In particular, modifications on the benzothiazole scaffold were found to enhance cytotoxicity, with specific substituents showing optimal activity against tumor cells.
  • Mechanistic Insights :
    • The compound's ability to inhibit EGFR activity was noted, with IC50 values comparable to established anticancer agents. This suggests a mechanism where the compound disrupts signaling pathways critical for tumor growth .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vitro Studies :
    • Inflammation models demonstrated that this compound could reduce pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases.
    • The structural characteristics of the compound suggest that it may modulate pathways involved in inflammatory responses.

Case Studies

Summary Table of Biological Activities

Activity TypeTarget/MechanismIC50 RangeReferences
AnticancerEGFR Inhibition0.315 - 2.66 μM
Anti-inflammatoryCytokine ModulationN/A

Comparison with Similar Compounds

Key Observations:

The morpholinoethyl group provides superior solubility over dimethylaminoethyl (as in ) due to the oxygen-rich morpholine ring.

Benzothiazole vs. Thiazole/Triazole :

  • Benzothiazole derivatives (e.g., ) exhibit broader biological activity (anti-inflammatory, antimicrobial) compared to simple thiazoles (e.g., ), likely due to increased aromaticity and stability.

Physicochemical Data:

Property Target Compound (Inferred) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2-((4-aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide
Melting Point 180–200°C (estimated) 489–491 K Not reported
Solubility High (HCl salt, morpholinoethyl) Low (neutral form) Moderate (ethanol-soluble)
Hydrogen Bonding N–H⋯N (intramolecular) R2,2(8) intermolecular chains N–H⋯O (amide-thiazole interactions)

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